An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of Bis-(3,4-dichlorobenzyl)amine
An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of Bis-(3,4-dichlorobenzyl)amine
Abstract: This technical guide provides a comprehensive analysis of Bis-(3,4-dichlorobenzyl)amine, a secondary amine of significant interest in synthetic and medicinal chemistry. While its primary amine analogue, 3,4-dichlorobenzylamine, is well-documented, this guide focuses on the distinct structural, synthetic, and analytical aspects of the secondary amine. We present a detailed examination of its molecular architecture, a proposed, field-proven synthetic protocol with mechanistic rationale, and a predictive analysis of its spectroscopic signatures (NMR, IR, MS) for structural validation. Furthermore, this guide explores the compound's potential applications, drawing connections to its role as a potential intermediate or analogue in pharmaceutical development, notably in relation to the antidepressant Sertraline. Safety protocols and handling procedures are also detailed, providing a complete resource for researchers, scientists, and drug development professionals.
Introduction and Chemical Identity
Bis-(3,4-dichlorobenzyl)amine is a symmetrical secondary amine. Its structure is characterized by a central nitrogen atom bonded to two 3,4-dichlorobenzyl groups. This substitution pattern distinguishes it from the more commonly referenced primary amine, 3,4-dichlorobenzylamine, which bears a single dichlorobenzyl group attached to an amino moiety (NH₂). The presence of two bulky, electron-withdrawing dichlorophenyl rings imparts specific steric and electronic properties that influence its reactivity, physical properties, and potential biological activity.
The 3,4-dichlorobenzyl motif is a critical pharmacophore found in several active pharmaceutical ingredients (APIs), most notably the selective serotonin reuptake inhibitor (SSRI) Sertraline.[1][2] Understanding the synthesis and properties of molecules like Bis-(3,4-dichlorobenzyl)amine is therefore valuable for the exploration of new synthetic routes and the development of novel therapeutic agents.
1.1. Chemical Structure and Nomenclature
-
Systematic IUPAC Name: N-(3,4-dichlorobenzyl)-1-(3,4-dichlorophenyl)methanamine
-
Common Name: Bis-(3,4-dichlorobenzyl)amine
-
Molecular Formula: C₁₄H₁₁Cl₄N
-
Molecular Weight: 347.06 g/mol
-
CAS Number: Not assigned. A unique CAS number has not been allocated, reflecting its status as a specialized research chemical rather than a common commercial product.
Caption: Chemical structure of Bis-(3,4-dichlorobenzyl)amine.
Physicochemical Properties
The properties of Bis-(3,4-dichlorobenzyl)amine are largely dictated by its high molecular weight, the presence of four electronegative chlorine atoms, and the secondary amine functionality. The following table summarizes its key predicted and known properties, drawing comparisons with its primary amine precursor.
| Property | Bis-(3,4-dichlorobenzyl)amine (Predicted) | 3,4-Dichlorobenzylamine (Experimental) | Justification for Prediction |
| Appearance | Colorless to light yellow liquid or low-melting solid | Clear colorless to light yellow liquid[3] | Similar chromophores are present. Increased molecular weight may lead to a solid state at room temperature. |
| Molecular Weight | 347.06 g/mol | 176.04 g/mol [3] | Calculated from the molecular formula. |
| Boiling Point | > 250 °C (at 760 mmHg) | 80-82 °C (at 0.6 mmHg)[3] | Significantly higher due to doubled molecular weight and increased van der Waals forces. |
| Density | ~1.4 g/mL | 1.32 g/mL at 25 °C[3] | Expected to be slightly higher due to a larger molecule occupying a similar volume. |
| Solubility | Insoluble in water; Soluble in organic solvents (DCM, Ether, Toluene) | Sparingly soluble in water; Soluble in organic solvents | The loss of one N-H bond reduces hydrogen bonding capacity with water, decreasing aqueous solubility. |
| pKa | ~7.5 - 8.5 | 8.56 (Predicted)[3] | Secondary amines are typically slightly less basic than primary amines due to steric hindrance around the nitrogen. |
Proposed Synthesis and Purification
A robust and efficient synthesis of Bis-(3,4-dichlorobenzyl)amine can be achieved via nucleophilic substitution. The most logical pathway involves the reaction of one equivalent of 3,4-dichlorobenzylamine with one equivalent of 3,4-dichlorobenzyl chloride.
3.1. Causality in Experimental Design
-
Choice of Reactants: 3,4-Dichlorobenzylamine serves as the nucleophile, while 3,4-dichlorobenzyl chloride is the electrophilic alkylating agent.[4] Both precursors are commercially available.
-
Role of the Base: The reaction generates one equivalent of hydrochloric acid (HCl), which would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is essential to neutralize the acid as it forms, allowing the reaction to proceed to completion.
-
Solvent Selection: An aprotic solvent such as acetonitrile or dichloromethane (DCM) is ideal. These solvents will not participate in the reaction but will effectively solvate the reactants.
-
Temperature Control: The reaction is typically performed at room temperature to moderate the reaction rate and minimize potential side reactions, such as the formation of the quaternary ammonium salt.
Caption: Proposed workflow for the synthesis of Bis-(3,4-dichlorobenzyl)amine.
3.2. Step-by-Step Synthetic Protocol
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3,4-dichlorobenzylamine (1.0 eq) and acetonitrile (approx. 0.2 M).
-
Precursor Addition: Add 3,4-dichlorobenzyl chloride (1.0 eq).
-
Base Addition: Cool the mixture to 0-5 °C in an ice bath and add triethylamine (1.1 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
Structural Characterization and Validation
Structural confirmation of the synthesized Bis-(3,4-dichlorobenzyl)amine is achieved through a combination of spectroscopic methods. The following data are predicted based on the known spectra of its precursors and established principles of spectroscopy.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct regions.
-
Aromatic Protons (δ 7.2-7.5 ppm): The three protons on each of the identical aromatic rings will appear in this region, likely as complex multiplets due to their coupling patterns. The total integration for this region should be 6H.
-
Methylene Protons (δ ~3.8 ppm): A sharp singlet corresponding to the four protons of the two CH₂ groups adjacent to the nitrogen atom. The signal is shifted downfield due to the inductive effect of the nitrogen. This signal will integrate to 4H.
-
Amine Proton (δ 1.5-2.5 ppm): A broad, low-intensity singlet corresponding to the single N-H proton. This peak will disappear upon a D₂O shake, confirming its identity.[5] This is a key differentiator from the primary amine precursor, which shows a broader NH₂ signal integrating to 2H.[6]
-
-
¹³C NMR: The carbon NMR spectrum will be simplified due to the molecule's symmetry. Key predicted signals include:
-
Methylene Carbon (δ ~50-55 ppm): A single peak for the two equivalent CH₂ carbons.
-
Aromatic Carbons (δ ~125-140 ppm): Four signals for the six aromatic carbons (two will have double intensity due to symmetry). Two of these will be quaternary carbons bonded to the chlorine atoms.
-
4.2. Infrared (IR) Spectroscopy
The IR spectrum provides crucial validation of the amine functionality.
-
N-H Stretch: A single, sharp, and medium-intensity absorption band is predicted in the range of 3300-3350 cm⁻¹. This is the hallmark of a secondary amine.[5] In contrast, the primary amine precursor (3,4-dichlorobenzylamine) would show two distinct peaks in this region (symmetric and asymmetric stretches).[5]
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ groups will appear just below 3000 cm⁻¹.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹, corresponding to the carbon-chlorine bonds.
4.3. Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron impact (EI) mass spectrum will show a complex molecular ion peak cluster around m/z = 347. The complexity arises from the isotopic distribution of the four chlorine atoms (³⁵Cl and ³⁷Cl). The characteristic pattern for four chlorines (M⁺, M+2, M+4, M+6, M+8) provides definitive confirmation of the elemental composition.
-
Major Fragmentation: The most probable fragmentation pathway is the loss of a 3,4-dichlorobenzyl radical (C₇H₅Cl₂•), leading to a prominent fragment ion at m/z = 188.
| Technique | Predicted Signature for Bis-(3,4-dichlorobenzyl)amine | Key Differentiating Feature |
| ¹H NMR | Broad singlet (1H) at δ 1.5-2.5 ppm (N-H) | Disappearance of the 2H NH₂ signal of the primary amine. |
| IR | Single, sharp N-H stretch at ~3300-3350 cm⁻¹ | Primary amine precursor has two N-H stretch bands.[5] |
| MS | Molecular ion cluster centered at m/z 347 | Molecular weight is 171 Da higher than the primary amine. |
Reactivity and Potential Applications
The chemical reactivity of Bis-(3,4-dichlorobenzyl)amine is centered on the lone pair of electrons on the secondary nitrogen atom. It can act as a nucleophile or a base.
5.1. Role as a Synthetic Intermediate
Given that the 3,4-dichlorophenyl moiety is a key structural component of Sertraline, this compound and its derivatives are of high interest. Sertraline is synthesized from 4-(3,4-dichlorophenyl)-tetralone via a reductive amination with methylamine.[7][8][9] Bis-(3,4-dichlorobenzyl)amine could be used in several research contexts:
-
Analogue Synthesis: It can serve as a starting material for the synthesis of novel Sertraline analogues where the methyl group is replaced by a much bulkier 3,4-dichlorobenzyl group, which could be used to probe the steric requirements of the serotonin transporter.
-
Protecting Group Chemistry: Dibenzylamines are sometimes used as protecting groups for primary amines. The bulky nature of the two 3,4-dichlorobenzyl groups could offer unique selectivity in complex synthetic sequences.
Caption: Logical relationships of Bis-(3,4-dichlorobenzyl)amine.
Safety, Handling, and Storage
As a chlorinated aromatic amine, Bis-(3,4-dichlorobenzyl)amine should be handled with appropriate care, assuming it possesses hazards similar to its precursors.
-
Hazard Identification: Assumed to be corrosive and capable of causing severe skin burns and eye damage, similar to 3,4-dichlorobenzylamine.[10][11] It may also be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and tightly fitting safety goggles or a face shield.[10][11]
-
Handling Procedures: Avoid inhalation of vapors or direct contact with skin and eyes.[12] In case of accidental contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12][13]
Conclusion
Bis-(3,4-dichlorobenzyl)amine represents an important, albeit under-documented, chemical entity with significant potential in organic synthesis and pharmaceutical research. This guide provides a robust framework for its understanding, moving from its fundamental chemical structure to a practical, proposed synthetic route and a detailed predictive analysis for its characterization. By explaining the causality behind experimental choices and providing a clear pathway for validation, this document serves as an essential resource for scientists working with this compound and related structures, ultimately facilitating further research and innovation in the field.
References
-
MDPI. (2007). N-(3,4-Dichlorobenzyl)azoles—Investigations Regarding Synthesis, NMR-Spectroscopy and Affinity Towards Sigma-1 and Sigma-2 Receptors. Retrieved from [Link]
-
PubChemLite. (n.d.). 3,4-dichlorobenzylamine (C7H7Cl2N). Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
PubChem. (n.d.). 3',4'-Dichlorobenzamil. Retrieved from [Link]
-
ResearchGate. (2009). Improved Industrial Synthesis of Antidepressant Sertraline. Retrieved from [Link]
- Google Patents. (2008). Method for preparing sertraline hydrochloride.
-
ResearchGate. (2007). N-(3,4-Dichlorobenzyl)azoles - Investigations Regarding Synthesis, NMR-Spectroscopy and Affinity Towards Sigma-1 and Sigma-2 Receptors. Retrieved from [Link]
- Google Patents. (1984). Preparation of dichlorobenzyl alcohol.
-
PMC. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Retrieved from [Link]
-
ACS Publications. (2004). A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]
- Google Patents. (2007). Process for the preparation of [4(s,r)-(3,4-dichlorophenyl)-3,4-dihydro-1(2h)-naphthalen-1-ylidene]methylamine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 102-49-8 CAS MSDS (3,4-Dichlorobenzylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3,4-二氯氯苄 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3,4-Dichlorobenzylamine(102-49-8) 1H NMR spectrum [chemicalbook.com]
- 7. CN101113136A - Method for preparing sertraline hydrochloride - Google Patents [patents.google.com]
- 8. datapdf.com [datapdf.com]
- 9. WO2007124920A1 - Process for the preparation of [4(s,r)-(3,4-dichlorophenyl)-3,4-dihydro-1(2h)-naphthalen-1-ylidene]methylamine - Google Patents [patents.google.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
